molecular formula C7H14N2 B1618966 7-Aminoheptanenitrile CAS No. 23181-80-8

7-Aminoheptanenitrile

Cat. No.: B1618966
CAS No.: 23181-80-8
M. Wt: 126.2 g/mol
InChI Key: BWOPSPUFLXTNEX-UHFFFAOYSA-N
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Description

7-Aminoheptanenitrile is an organic compound with the molecular formula C7H14N2 It is a nitrile derivative with an amino group attached to the seventh carbon of the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Aminoheptanenitrile can be synthesized through several methods:

    Reduction of Nitriles: One common method involves the reduction of heptanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon. This process yields this compound as the primary product.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of a haloalkane with ammonia. For instance, 7-chloroheptanenitrile can react with ammonia to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

    Reduction: this compound can undergo further reduction to form heptane-1,7-diamine.

    Hydrolysis: Acidic or basic hydrolysis of this compound can yield 7-aminoheptanoic acid.

    Substitution: The amino group in this compound can participate in substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Substitution: Halogenating agents or other electrophiles.

Major Products:

    Heptane-1,7-diamine: from reduction.

    7-Aminoheptanoic acid: from hydrolysis.

  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

7-Aminoheptanenitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs and therapeutic agents due to its functional groups that can be modified for desired biological activity.

    Material Science: It is explored for use in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Aminoheptanenitrile depends on its application:

    In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form desired products.

    In Pharmaceuticals: The amino and nitrile groups can interact with biological targets, such as enzymes or receptors, to exert therapeutic effects. The exact pathways and molecular targets vary depending on the specific application and modifications of the compound.

Comparison with Similar Compounds

    Heptanenitrile: Lacks the amino group, making it less reactive in certain types of chemical reactions.

    7-Aminoheptanoic Acid: Similar structure but with a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.

    Heptane-1,7-diamine: Contains two amino groups, offering different chemical properties and uses.

Uniqueness: 7-Aminoheptanenitrile is unique due to the presence of both an amino group and a nitrile group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

7-aminoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-6-4-2-1-3-5-7-9/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOPSPUFLXTNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177756
Record name Heptanenitrile, 7-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23181-80-8
Record name 7-Aminoheptanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23181-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanenitrile, 7-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023181808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanenitrile, 7-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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